molecular formula C19H25N5O2 B5469682 2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide

2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide

Cat. No.: B5469682
M. Wt: 355.4 g/mol
InChI Key: YSZIASUQOKDKLI-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide is a complex organic compound that features a morpholine ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Coupling with the Phenyl Group: The pyridazine derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of the Propanamide Moiety: Finally, the propanamide moiety is introduced through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]butanamide
  • 2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]pentanamide

Uniqueness

2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-19(2,3)18(25)21-15-6-4-14(5-7-15)20-16-8-9-17(23-22-16)24-10-12-26-13-11-24/h4-9H,10-13H2,1-3H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZIASUQOKDKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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